molecular formula C8H16ClNO2S B2724225 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride CAS No. 2138164-22-2

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride

Cat. No.: B2724225
CAS No.: 2138164-22-2
M. Wt: 225.73
InChI Key: NRYZDDSOAOJBFW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C8H15NSO2·HCl. It is a derivative of thiazepane, a seven-membered heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazepane precursor in the presence of an oxidizing agent to form the 1,1-dioxide derivative. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride is unique due to the presence of both the cyclopropyl group and the 1,1-dioxide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H15NSO2·HCl
  • IUPAC Name : 3-cyclopropyl-1,4-thiazepane 1,1-dioxide; hydrochloride
  • Molecular Weight : Approximately 195.73 g/mol

The compound features a seven-membered thiazepane ring containing sulfur and nitrogen atoms, with a cyclopropyl substituent that enhances its conformational rigidity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to fit into active sites of these targets, modulating their activity. The compound may act through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways critical for cellular communication.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.

Anticancer Properties

Preliminary investigations suggest that the compound may have anticancer potential. It has been evaluated in vitro against cancer cell lines, showing cytotoxic effects that warrant further exploration for potential therapeutic applications in oncology.

Neuroprotective Effects

There is emerging evidence indicating that the compound may exert neuroprotective effects by modulating neurotransmitter systems. This activity could be beneficial in the context of neurodegenerative diseases.

Case Studies and Research Findings

A selection of research findings highlights the biological significance of this compound:

StudyFindings
Antimicrobial Evaluation Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL .
Cytotoxicity Assay Exhibited IC50 values of approximately 20 µM against HeLa and MCF-7 cancer cell lines .
Neuroprotective Study Showed potential in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxins .

Comparison with Related Compounds

This compound can be compared with other thiazepane derivatives to understand its unique properties better:

CompoundStructureBiological Activity
3-Cyclopropyl-1,4-thiazepane Lacks the 1,1-dioxide functional groupLimited antimicrobial activity
Thiazepane 1,1-dioxide No cyclopropyl substituentModerate anticancer effects

The presence of both the cyclopropyl group and the 1,1-dioxide functionality in this compound enhances its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-cyclopropyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-1-4-9-8(6-12)7-2-3-7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYZDDSOAOJBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CS(=O)(=O)C1)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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